molecular formula C9H10O3 B13838407 2-Hydroxy-5-isopropylcyclohexa-2,5-diene-1,4-dione

2-Hydroxy-5-isopropylcyclohexa-2,5-diene-1,4-dione

Cat. No.: B13838407
M. Wt: 166.17 g/mol
InChI Key: FIOIYFONYKJEFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Hydroxy-5-isopropyl-1,4-benzoquinone is a hydroxyquinone compound characterized by the presence of a hydroxyl group and an isopropyl group attached to a benzoquinone ring. This compound is part of a broader class of quinones, which are known for their diverse chemical and biological activities. Quinones are widely distributed in nature and play significant roles in various biological processes, including electron transport and redox reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-5-isopropyl-1,4-benzoquinone can be achieved through several methods. One common approach involves the Thiele-Winter acetoxylation, where 1,4-quinone derivatives react with acetic anhydride in the presence of an acidic catalyst. The resulting triacetoxy derivatives are hydrolyzed to the corresponding hydroxyhydroquinone derivatives under acidic or basic conditions, followed by oxidation to yield the desired hydroxyquinone .

Industrial Production Methods: Industrial production of hydroxyquinones, including 2-Hydroxy-5-isopropyl-1,4-benzoquinone, often involves the oxidation of hydroquinone derivatives. This process can be carried out using various oxidizing agents, such as hydrogen peroxide or atmospheric oxygen, under controlled conditions to ensure high yields and purity .

Chemical Reactions Analysis

Types of Reactions: 2-Hydroxy-5-isopropyl-1,4-benzoquinone undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, atmospheric oxygen.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Secondary amines, thiols.

Major Products:

Mechanism of Action

The mechanism of action of 2-Hydroxy-5-isopropyl-1,4-benzoquinone involves its redox cycling ability. This compound can undergo one- or two-electron reduction, generating reactive oxygen species (ROS) that can interact with various molecular targets. The redox cycling mechanism is crucial for its biological activities, including its antioxidant and anticancer properties . The compound’s ability to scavenge peroxide radicals and protect against lipid peroxidation has been demonstrated through density functional theory studies .

Comparison with Similar Compounds

Uniqueness: 2-Hydroxy-5-isopropyl-1,4-benzoquinone stands out due to its specific substitution pattern, which imparts unique chemical reactivity and biological activity. Its hydroxyl group enhances its redox cycling ability, making it a potent antioxidant and a valuable compound in scientific research .

Properties

Molecular Formula

C9H10O3

Molecular Weight

166.17 g/mol

IUPAC Name

4-hydroxy-5-propan-2-ylcyclohexa-3,5-diene-1,2-dione

InChI

InChI=1S/C9H10O3/c1-5(2)6-3-8(11)9(12)4-7(6)10/h3-5,10H,1-2H3

InChI Key

FIOIYFONYKJEFY-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC(=O)C(=O)C=C1O

Origin of Product

United States

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